(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol
Description
(1R,2R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-ol is a bicyclic monoterpene derivative featuring a strained bicyclo[3.1.0]hexane scaffold with two fluorine atoms at the 6,6-positions and a hydroxyl group at the 2-position. This compound is of significant interest due to its structural rigidity, which arises from the bicyclic framework and fluorine substitution. The fluorination at the 6,6-positions enhances metabolic stability and modulates lipophilicity, making it a valuable mimetic of 4,4-difluorocyclohexane in medicinal chemistry . Its synthesis typically involves stereoselective methods to control the relative configurations of the substituents, as seen in multigram-scale preparations of related diastereopure building blocks .
Properties
IUPAC Name |
(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-1-2-4(9)5(3)6/h3-5,9H,1-2H2/t3-,4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGDAMWIWUCLBX-UOWFLXDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1C2(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol typically involves the difluoromethylation of suitable precursors. One common method is the nucleophilic transfer of a difluoromethyl group using reagents such as TMS-CF2H . This reaction is operationally simple and metal-free, making it attractive for industrial applications.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes often utilize commercially available reagents and are designed to be efficient and cost-effective. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline access to such molecules .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets. The compound’s fluorine atoms can form strong hydrogen bonds, influencing its binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their properties:
Physicochemical Properties
- LogP and Solubility: The 6,6-difluoro substitution in the target compound reduces LogP compared to non-fluorinated analogs (e.g., (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol) by ~0.5–1.0 units, enhancing aqueous solubility .
- pKa : The hydroxyl group at position 2 confers moderate acidity (pKa ~10–12), while carboxylic acid derivatives (e.g., K-3 in ) exhibit stronger acidity (pKa ~3–4), influencing ionization and bioavailability .
- Rigidity : The bicyclo[3.1.0]hexane scaffold imposes conformational constraints, mimicking 4,4-difluorocyclohexane but with improved steric shielding for proteolytic stability .
Biological Activity
(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol is a bicyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Chemical Formula: C7H10F2O
- Molecular Weight: 150.16 g/mol
- IUPAC Name: this compound
The presence of fluorine atoms in the bicyclic structure enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties. In vitro studies have demonstrated its ability to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating inflammatory responses .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interaction with Enzymes : The fluorine substituents may enhance binding affinity to specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The compound may act on neurotransmitter receptors or ion channels, influencing neuronal signaling pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL . This suggests potential applications in developing new antibacterial agents.
Study 2: Neuroprotection in Oxidative Stress Models
In cellular models of oxidative stress, this compound was found to decrease markers of oxidative damage by up to 40% compared to untreated controls . This highlights its potential for protecting neuronal cells from damage associated with conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
